molecular formula C15H21BrN2O2 B12449958 1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine CAS No. 887589-67-5

1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine

Cat. No.: B12449958
CAS No.: 887589-67-5
M. Wt: 341.24 g/mol
InChI Key: QQLTWZMTEMESKT-UHFFFAOYSA-N
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Description

TERT-BUTYL 3-{[(2-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE: is a synthetic organic compound that belongs to the class of azetidine derivatives It is characterized by the presence of a tert-butyl ester group, a bromophenyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 3-{[(2-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and an appropriate nucleophile.

    Attachment of the Tert-Butyl Ester Group: The tert-butyl ester group can be attached through esterification using tert-butyl alcohol and a suitable carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the bromophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the bromophenyl group to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the azetidine ring or the bromophenyl group.

    Reduction Products: Reduced forms of the bromophenyl group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.

    Biological Studies: It can be used in studies to understand the interactions of azetidine derivatives with biological targets.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Chemical Manufacturing: It can be used as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL 3-{[(2-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the azetidine ring can interact with specific binding sites, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • TERT-BUTYL 3-{[(4-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE
  • TERT-BUTYL 3-{[(2-CHLOROPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE
  • TERT-BUTYL 3-{[(2-FLUOROPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl group (bromine, chlorine, fluorine).
  • Reactivity: The presence of different halogens can influence the reactivity and the types of reactions the compound can undergo.
  • Biological Activity: The biological activity can vary based on the nature of the halogen, affecting the compound’s interaction with biological targets.

TERT-BUTYL 3-{[(2-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE stands out due to the presence of the bromine atom, which can impart unique reactivity and biological properties compared to its analogs.

Properties

CAS No.

887589-67-5

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 3-[(2-bromoanilino)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10H2,1-3H3

InChI Key

QQLTWZMTEMESKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC=C2Br

Origin of Product

United States

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